Cephalexin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

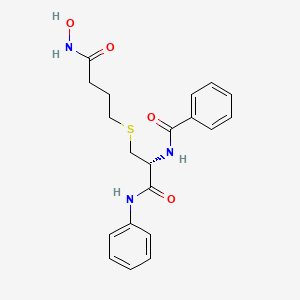

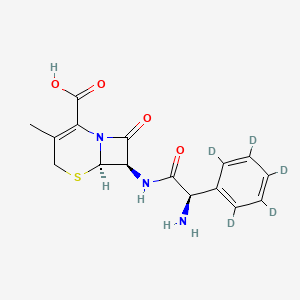

La Céphalexine-d5 est un dérivé de la céphalexine marqué au deutérium, un antibiotique céphalosporine de première génération. La Céphalexine-d5 est principalement utilisée dans la recherche scientifique comme un composé marqué par un isotope stable, ce qui aide à l'étude de la pharmacocinétique et des voies métaboliques de la céphalexine. La céphalexine elle-même est connue pour son efficacité contre une variété de bactéries à Gram positif et certaines bactéries à Gram négatif en perturbant la croissance de la paroi cellulaire bactérienne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

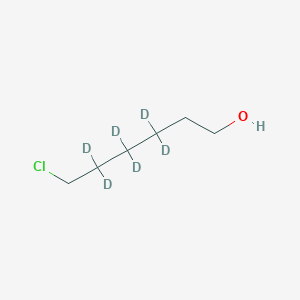

La synthèse de la Céphalexine-d5 implique l'incorporation d'atomes de deutérium dans la molécule de céphalexine. Cela peut être réalisé par diverses voies de synthèse, y compris l'utilisation de réactifs et de solvants deutérés. Une méthode courante implique l'acylation de l'acide 7-amino-3-déacétoxycéphalosporanique (7-ADCA) avec de la phénylglycine deutérée . Les conditions de réaction incluent généralement l'utilisation d'un solvant approprié, tel que l'eau deutérée ou le méthanol, et d'un catalyseur pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de la Céphalexine-d5 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et de techniques de purification avancées pour garantir la pureté isotopique du produit final. Le processus de production est soigneusement surveillé pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

La Céphalexine-d5, comme sa contrepartie non deutérée, subit diverses réactions chimiques, notamment :

Hydrolyse : La Céphalexine-d5 peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture du cycle β-lactame.

Réactifs et conditions courantes

Hydrolyse acide : Acide chlorhydrique (HCl) 1 M

Hydrolyse basique : Hydroxyde de sodium (NaOH) 0,04 M

Oxydation : Peroxyde d'hydrogène (H₂O₂) à 0,3 % et ions métalliques (par exemple, chlorure de fer(III) (FeCl₃) à 50 mM).

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers produits de dégradation, qui peuvent être analysés à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse .

Applications de la recherche scientifique

La Céphalexine-d5 est largement utilisée dans la recherche scientifique pour diverses applications :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion de la céphalexine dans l'organisme.

Voies métaboliques : Recherche des voies métaboliques et identification des métabolites de la céphalexine.

Développement de médicaments : Utilisée comme étalon de référence dans le développement et la validation de méthodes analytiques pour la céphalexine.

Microbiologie : Recherche de l'activité antibactérienne et des mécanismes de résistance de la céphalexine.

Mécanisme d'action

La Céphalexine-d5, comme la céphalexine, exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition perturbe la biosynthèse de la paroi cellulaire, entraînant la lyse cellulaire et la mort des bactéries .

Applications De Recherche Scientifique

Cephalexin-d5 is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cephalexin in the body.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cephalexin.

Drug Development: Used as a reference standard in the development and validation of analytical methods for cephalexin.

Microbiology: Researching the antibacterial activity and resistance mechanisms of cephalexin.

Mécanisme D'action

Cephalexin-d5, like cephalexin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

La Céphalexine-d5 peut être comparée à d'autres céphalosporines de première génération, telles que :

Cefadroxil : Similaire à la céphalexine mais a une demi-vie plus longue et est utilisée pour des infections bactériennes similaires.

Cefazoline : Autre céphalosporine de première génération ayant un spectre d'activité plus large contre les bactéries à Gram positif.

La Céphalexine-d5 est unique en raison de son marquage au deutérium, ce qui la rend particulièrement utile dans les études pharmacocinétiques et métaboliques, fournissant des informations plus détaillées sur le comportement de la céphalexine dans les systèmes biologiques .

Propriétés

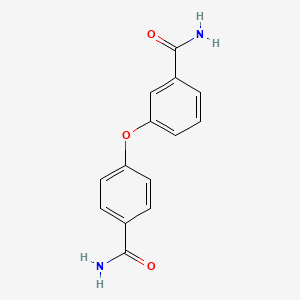

Formule moléculaire |

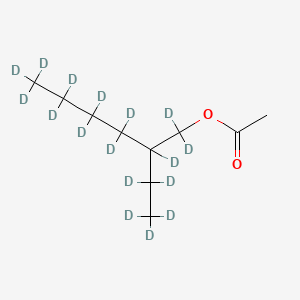

C16H17N3O4S |

|---|---|

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1/i2D,3D,4D,5D,6D |

Clé InChI |

ZAIPMKNFIOOWCQ-LWJAIYPGSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H] |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)

![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)

![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)